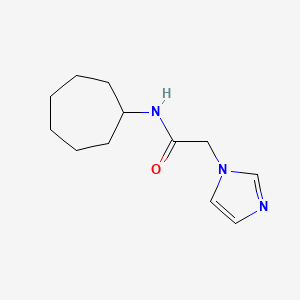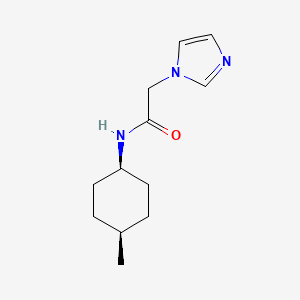
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide, also known as PPE, is a chemical compound that has gained significant attention in the scientific research community. This compound is widely used in the development of new drugs due to its unique properties and potential applications. In
Mecanismo De Acción
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the production of inflammatory mediators. By inhibiting COX-2 activity, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide reduces the production of inflammatory mediators, thereby reducing inflammation.
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the activation of caspases, which are enzymes that cleave specific proteins in the cell, leading to cell death.
Biochemical and Physiological Effects:
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to reduce the production of inflammatory mediators by inhibiting the activity of COX-2. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has exhibited potent antimicrobial activity against a wide range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is also stable under standard laboratory conditions, making it easy to handle and store.
One limitation of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide. One area of interest is the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based anti-inflammatory drugs. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to exhibit significant anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases.
Another area of interest is the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based cancer treatments. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Further research could lead to the development of new cancer treatments based on (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide.
Finally, further research is needed to understand the pharmacokinetics and toxicity of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide. This will be important for the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based drugs and for understanding the potential risks associated with its use.
Conclusion:
In conclusion, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is a chemical compound that has gained significant attention in the scientific research community. It has potential applications in drug development, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide inhibits the activity of COX-2 and induces apoptosis in cancer cells, making it a promising candidate for drug development. While (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has several advantages for lab experiments, further research is needed to understand its pharmacokinetics and toxicity.
Métodos De Síntesis
The synthesis of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide involves the reaction between 1-phenylpyrazol-4-amine and 4-bromo-2-pyridinecarbaldehyde in the presence of potassium carbonate and DMF as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography. This method yields (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide in high purity and high yield.
Aplicaciones Científicas De Investigación
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been extensively studied for its potential applications in drug development. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide a promising candidate for the development of anti-inflammatory drugs.
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has exhibited potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-15-8-10-18-11-9-15)7-6-14-12-19-21(13-14)16-4-2-1-3-5-16/h1-13H,(H,18,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQFEYLEABHLJF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)


![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![2-(furan-2-yl)-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7496653.png)